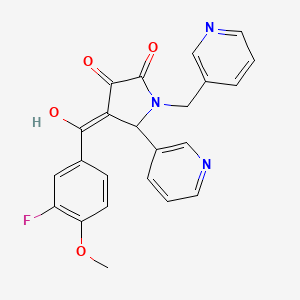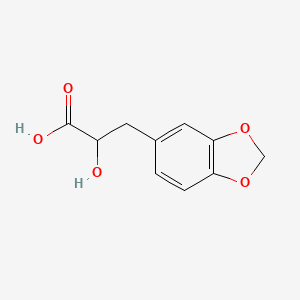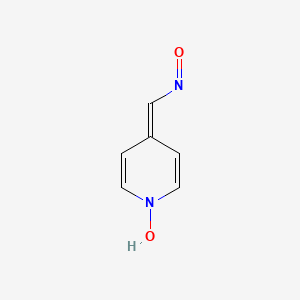
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound with the molecular formula C26H19BrN2O4 and a molecular weight of 503.356 g/mol . This compound is known for its unique structure, which includes a methoxy group, a naphthoyl group, and a bromobenzoate group. It is primarily used in scientific research and is part of a collection of rare and unique chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:
Formation of the Naphthoyl Intermediate: The naphthoyl group is introduced through a reaction between naphthalene and an appropriate acylating agent under acidic conditions.
Hydrazone Formation: The naphthoyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl group.
Coupling with Methoxyphenyl Bromobenzoate: The final step involves coupling the carbohydrazonoyl intermediate with 2-methoxy-4-bromobenzoic acid under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are likely to be applied.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthoyl group can be reduced to a naphthyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of naphthyl derivatives.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is primarily used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with hydrazone and naphthoyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-4-(2-((1-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-phenylacrylate
- 2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
2-Methoxy-4-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxy, naphthoyl, and bromobenzoate groups provide a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
767305-60-2 |
|---|---|
Formule moléculaire |
C26H19BrN2O4 |
Poids moléculaire |
503.3 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C26H19BrN2O4/c1-32-24-14-17(12-13-23(24)33-26(31)19-8-4-9-20(27)15-19)16-28-29-25(30)22-11-5-7-18-6-2-3-10-21(18)22/h2-16H,1H3,(H,29,30)/b28-16+ |
Clé InChI |
JPHMDODOLRIKQF-LQKURTRISA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[({[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12003195.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12003199.png)
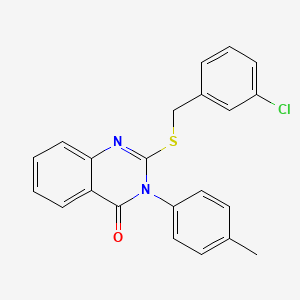
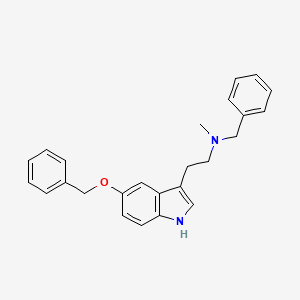

![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

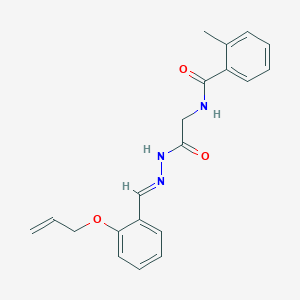
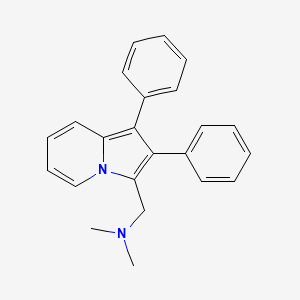
![1-(Cyclohexylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003273.png)
